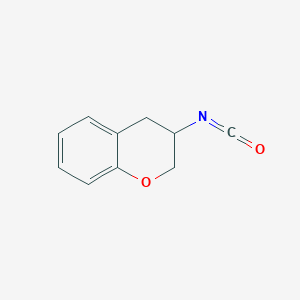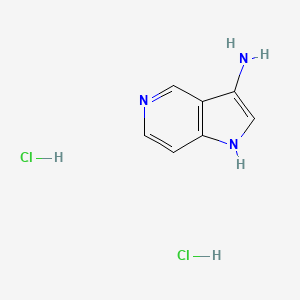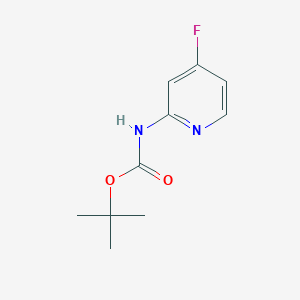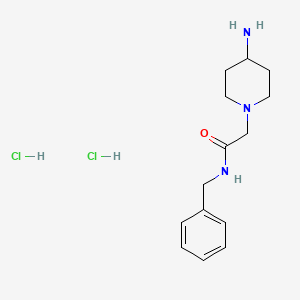![molecular formula C12H13FN4 B1373848 3-[(2-氟苯基)甲基]-5H,6H,7H,8H-[1,2,4]三唑并[4,3-a]嘧啶 CAS No. 1159542-76-3](/img/structure/B1373848.png)
3-[(2-氟苯基)甲基]-5H,6H,7H,8H-[1,2,4]三唑并[4,3-a]嘧啶
描述
“3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C12H13FN4. It has a molecular weight of 232.26 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of a similar compound, N-{[(3-fluorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide (3r), was reported in a study . The compound was synthesized from 3-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .Molecular Structure Analysis
The molecular structure of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” was characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” derivatives were reported in a study . The reactions were carried out in a single-step and resulted in good to high yields .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” include a molecular weight of 232.26 and a molecular formula of C12H13FN4 . Other specific properties like boiling point and storage conditions are not mentioned in the available resources .科学研究应用
抗惊厥活性
- 1,2,4-三唑并[4,3-a]嘧啶的衍生物,包括3-[(2-氟苯基)甲基]类似物,已被合成并显示出有效的抗惊厥活性。这些化合物对大鼠的最大电休克诱发的癫痫发作有效,一些化合物在低剂量下显示出非凡的疗效 (凯利等人,1995)。
合成和优化
- 已经开发出一种用于8-(2-氟-4-硝基苯氧基)-[1,2,4]三唑并[4,3-a]嘧啶的快速合成方法,这是一种生物活性化合物中的重要中间体。此方法在三个步骤中显示出 80.04% 的总收率 (张等人,2019)。
抗菌活性
- 合成的[1,2,4]三唑并[4,3-a]嘧啶衍生物对金黄色葡萄球菌和大肠杆菌等多种细菌菌株显示出有希望的抗菌活性。特定的氟代取代衍生物显示出显着的活性 (纳亚克和普贾里,2020)。
抗氧化和抗癌特性
- 某些具有氟代取代的三唑-噻二唑,包括类似于3-[(2-氟苯基)甲基]-[1,2,4]三唑并[4,3-a]嘧啶的类似物,已显示出有效的抗氧化特性并诱导肝细胞癌细胞系中的生长抑制 (苏尼尔等人,2010)。
心血管应用
- 1,2,4-三唑并[4,3-a]嘧啶衍生物已被合成并评估其冠状动脉血管扩张和抗高血压活性,表明其作为心血管药物的潜力 (佐藤等人,1980)。
作用机制
Target of Action
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antidiabetic , antibacterial , and anticancer activities. These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by triazolo[4,3-a]pyrazine derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to diabetes, bacterial infections, and cancer, among others .
Result of Action
One study found that a compound with a similar structure exhibited excellent antiproliferative activities against certain cancer cell lines . This suggests that the compound could potentially induce changes at the molecular and cellular levels that inhibit the proliferation of these cells.
生化分析
Biochemical Properties
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition properties, particularly against c-Met kinase, which is crucial for its potential anticancer activity . Additionally, it has shown interactions with other biomolecules, such as bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, the compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting c-Met kinase, leading to reduced cell proliferation and induction of apoptosis . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through binding interactions with biomolecules. It inhibits c-Met kinase by binding to its active site, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways that are essential for cell growth and survival. Additionally, the compound may induce changes in gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for sustained biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated consistent anticancer and antibacterial effects .
Dosage Effects in Animal Models
The effects of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects are critical for determining the compound’s potential as a therapeutic agent.
Metabolic Pathways
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOVMGJJAJRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=CC=C3F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


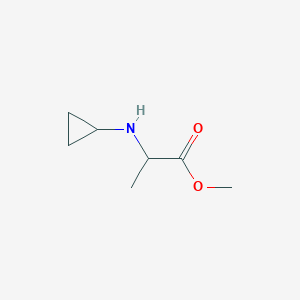
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
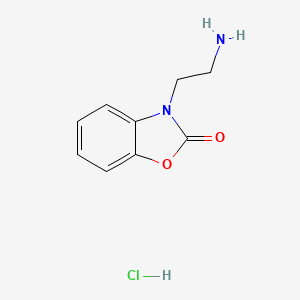
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
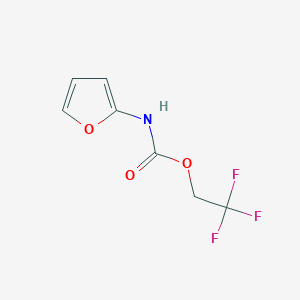
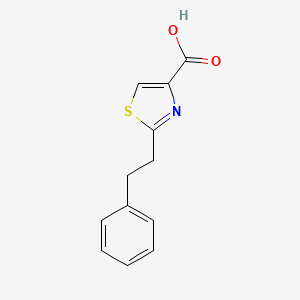
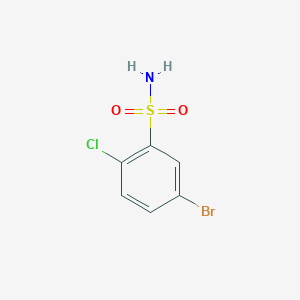
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

